Potency and Selectivity Advantage: CDK2 Inhibition and Kinase Profiling vs. Roscovitine
BS-194 exhibits 150-fold greater potency for CDK2 compared to the reference CDK inhibitor roscovitine. In a direct enzymatic assay comparison, BS-194 inhibited CDK2 with an IC50 of 3 nM, while roscovitine showed an IC50 of 450 nM [1]. Furthermore, when screened against a panel of 76 kinases, BS-194 maintained a clean profile; at a concentration 100-fold above its CDK2 IC50 (1 μM), it inhibited over 90% of off-target kinases by less than 50% [2]. The only notable off-targets (CAMKKβ, CK1, DYRK1A, ERK1, ERK2, IRR) had IC50 values between 1 and 3.7 μM, representing a >330-fold selectivity window [2].
| Evidence Dimension | Enzymatic Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 3 nM |
| Comparator Or Baseline | Roscovitine: 450 nM |
| Quantified Difference | 150-fold more potent |
| Conditions | In vitro kinase assay, CDK2/Cyclin A |
Why This Matters
This superior potency and selectivity profile ensures that cellular effects can be attributed more confidently to CDK2 inhibition, reducing off-target noise and improving assay reproducibility in cancer research.
- [1] Heathcote DA, Patel H, Kroll SH, et al. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. J Med Chem. 2010;53(24):8508-8522. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. BS-194 Ligand Page: Bioactivity Comments. Accessed 2026. View Source
